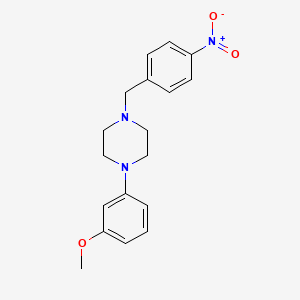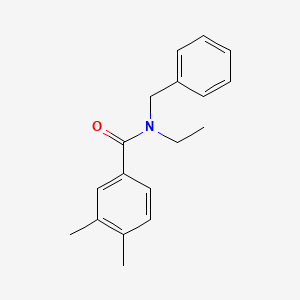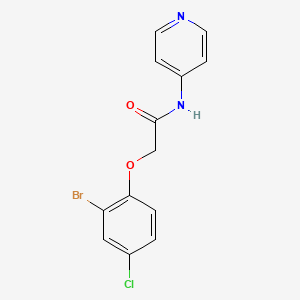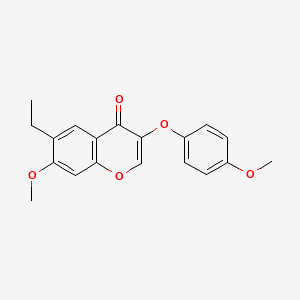
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine, also known as CEMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CEMPA belongs to the class of benzylamine compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine is not fully understood. However, it has been suggested that (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine exerts its effects by modulating the activity of various enzymes and receptors. For instance, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been reported to activate PPARγ, which is a receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been shown to modulate the expression of various genes involved in lipid metabolism and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in lab experiments include its high potency and selectivity. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit potent anti-inflammatory and antitumor activities at low concentrations. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported to be selective towards COX-2 and PPARγ, which makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis.
The limitations of using (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in lab experiments include its poor solubility in aqueous solutions. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine is a hydrophobic compound, which makes it difficult to dissolve in water-based media. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine. One potential direction is to explore the therapeutic potential of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the role of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in the regulation of lipid metabolism and insulin sensitivity. Moreover, the development of novel (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine analogs with improved solubility and potency may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine involves the condensation of 5-chloro-2-ethoxybenzaldehyde with 3-chloro-4-methylphenylamine in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine. The synthesis of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ).
properties
IUPAC Name |
3-chloro-N-[(5-chloro-2-ethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-3-20-16-7-5-13(17)8-12(16)10-19-14-6-4-11(2)15(18)9-14/h4-9,19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRASQFLGPUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-chloro-2-ethoxybenzyl)-4-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)





![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
